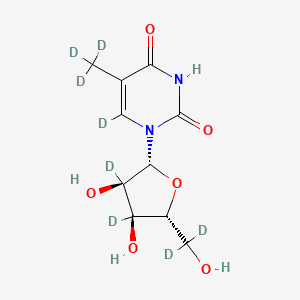
5-Methyluracil-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyluracil-d8: is a deuterated form of 5-methyluracil, also known as thymine. Thymine is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. It pairs with adenine in DNA through two hydrogen bonds, stabilizing the nucleic acid structures . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyluracil-d8 involves the deuteration of 5-methyluracil. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyluracil-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyluracil-d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic techniques .
Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA allows researchers to investigate the effects of deuteration on biological processes .
Medicine: In medical research, this compound is used to develop and test new drugs. Its unique properties make it a valuable tool for studying drug interactions and metabolism .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-Methyluracil-d8 involves its incorporation into DNA. The deuterium atoms replace hydrogen atoms, which can affect the stability and function of the DNA molecule. This modification allows researchers to study the effects of deuteration on DNA structure and function .
Molecular Targets and Pathways: this compound targets DNA and interacts with various enzymes involved in DNA replication and repair. The pathways affected by its incorporation include those related to nucleotide synthesis and DNA polymerase activity .
Comparación Con Compuestos Similares
Thymine (5-Methyluracil): The non-deuterated form of 5-Methyluracil-d8.
Uracil: A pyrimidine nucleobase found in RNA, similar in structure to thymine but lacking the methyl group at the 5th position.
Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.
Uniqueness: this compound is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis using spectroscopic techniques, making it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
6-deuterio-1-[(2R,3R,4S,5R)-3,4-dideuterio-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D,3D2,6D,7D |
Clave InChI |
DWRXFEITVBNRMK-ITCCUZHOSA-N |
SMILES isomérico |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@]([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])[2H] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


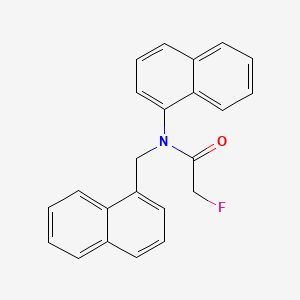
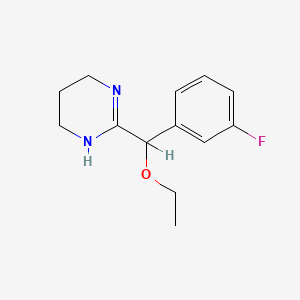

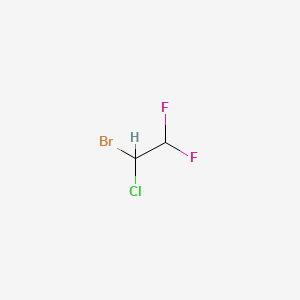



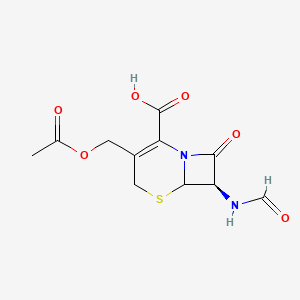
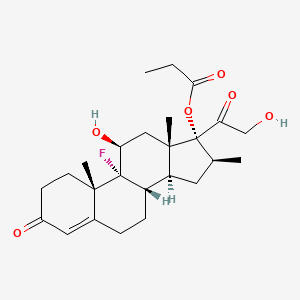
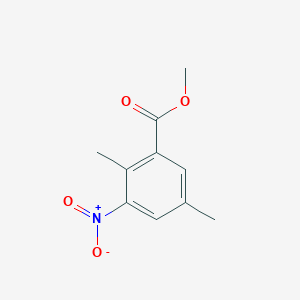
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
